molecular formula C17H24N2O2 B2674046 N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 2034441-61-5

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide

Cat. No.: B2674046
CAS No.: 2034441-61-5
M. Wt: 288.391
InChI Key: QKZFDXAWGAGFEF-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound is intended for laboratory use only by qualified professionals and is not classified as a drug, cosmetic, or for any personal use. The product is offered based on its potential research interest, and the buyer assumes all responsibility for determining product specifications and suitability for any particular application. As a benzamide derivative, this class of compounds has been investigated in various scientific fields. For instance, some benzamide derivatives are known to function as inhibitors of enzymes like histone deacetylase (HDAC), which are targets in oncology and neurology research . Other research applications for structurally similar compounds include their use as intermediates in organic synthesis and in the development of inhibitors for various biological targets, such as USP30, which is involved in mitochondrial function . Researchers value these compounds for probing biological pathways and developing novel therapeutic strategies. All technical information and data sheets are available upon request. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-13(7-9-15)17(20)18-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZFDXAWGAGFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the methoxypyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H22N2OC_{16}H_{22}N_2O and a molecular weight of 274.36 g/mol. The compound features:

  • Benzamide Core : Provides a stable framework for biological activity.
  • Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxypyrrolidinyl Group : May interact with specific receptors or enzymes, influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on several biological targets:

  • Histone Deacetylase (HDAC) Inhibition : Preliminary studies indicate that this compound can inhibit HDAC activity, leading to increased acetylation of histones. This alteration in chromatin structure may promote apoptosis in cancer cells and inhibit tumor growth1.
  • P2Y Receptor Interaction : There is emerging evidence that compounds structurally related to this compound may interact with P2Y receptors, which are G protein-coupled receptors involved in platelet activation and other physiological processes[^4^].

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

  • Cancer Research : In a study focused on anticancer therapies, derivatives of benzamides were shown to induce apoptosis in various cancer cell lines. The specific role of this compound in this context warrants further investigation1.
StudyFindings
HDAC InhibitionInduces apoptosis in cancer cells by altering gene expression patterns
P2Y Receptor InteractionPotential modulation of platelet activation and aggregation

Comparison with Similar Compounds

This compound can be compared with other compounds in the benzamide class:

Compound NameStructureUnique Features
N-cyclopentyl-4-(1-pyrrolidinylsulfonyl)benzamideStructureContains a sulfonyl group, altering binding affinity
N-cyclopentyl-3-hydroxy-4-methoxybenzamideStructureHydroxy group may enhance solubility and bioavailability

This comparison highlights the unique properties of this compound, particularly its methoxypyrrolidinyl group, which may confer distinct biological properties compared to other derivatives.

Q & A

Basic: What are the common synthetic routes for N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Amide bond formation : Reacting 4-(3-methoxypyrrolidin-1-yl)benzoic acid derivatives with cyclopentylamine via coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Functional group protection : Temporary protection of the pyrrolidine methoxy group using trimethylsilyl chloride (TMSCl) to prevent side reactions during coupling .
  • Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol gradients) followed by recrystallization to isolate the product .

Basic: How is the compound characterized to confirm its structure?

Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons), δ 3.4–3.7 ppm (pyrrolidine and methoxy protons), δ 1.5–2.1 ppm (cyclopentyl methylene groups) .
    • 13C NMR : Signals for carbonyl (δ ~167 ppm) and quaternary carbons (δ ~130 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z ~343 for C₂₁H₃₀N₂O₂) .
  • Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Advanced: How can conflicting NMR data be resolved during structural elucidation?

Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic exchange processes : Use variable-temperature NMR (VT-NMR) to stabilize conformers and resolve overlapping peaks .
  • Stereochemical ambiguity : Employ NOESY or ROESY to identify spatial proximity of protons, particularly for the pyrrolidine and cyclopentyl moieties .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in solvents like ethyl acetate/hexane mixtures .

Advanced: What strategies optimize the yield of multi-step synthesis?

Answer:
Key optimization steps include:

  • Reagent selection : Substituting EDCI with DCC for improved coupling efficiency in polar aprotic solvents .
  • Temperature control : Maintaining 0–5°C during amine acylation to minimize racemization .
  • Catalyst screening : Adding DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Solvent effects : Using THF instead of DMF for better solubility of hydrophobic intermediates .

Advanced: How do structural modifications influence biological activity?

Answer:
Modifications to the benzamide scaffold impact activity as follows:

  • Pyrrolidine methoxy group : Replacement with bulkier substituents (e.g., ethoxy) reduces target binding affinity due to steric hindrance, as shown in SAR studies of similar benzamide derivatives .
  • Cyclopentyl group : Linear alkyl chains (e.g., cyclohexyl) decrease metabolic stability compared to cyclopentyl, as observed in pharmacokinetic assays .
  • Trifluoromethyl addition : Enhances lipophilicity and bioavailability, as demonstrated in analogs targeting bacterial enzymes .

Basic: What are the key considerations in designing experiments for scale-up?

Answer:
Critical factors include:

  • Solvent safety : Replace low-boiling solvents (e.g., dichloromethane) with alternatives like ethyl acetate to reduce flammability risks .
  • Catalyst recovery : Use immobilized catalysts (e.g., polymer-bound HOBt) for easier separation and reuse .
  • Reactor type : Transition from batch to flow reactors for exothermic steps (e.g., coupling reactions) to improve temperature control .

Advanced: How can molecular docking predict interactions with biological targets?

Answer:
Computational approaches involve:

  • Binding mode analysis : Align the benzamide core with hydrophobic pockets of target proteins (e.g., kinases), using hybrid pharmacophore models from related compounds .
  • Docking software : Tools like AutoDock Vina assess hydrogen bonding between the methoxy group and active-site residues (e.g., Asp86 in PDE4B) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity changes upon structural modifications .

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